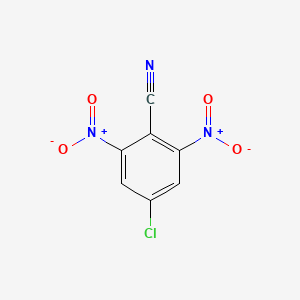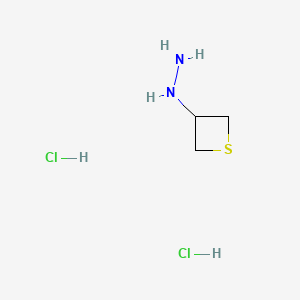
4-Chloro-2,6-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2ClN3O4. It is characterized by the presence of a chloro group and two nitro groups attached to a benzonitrile core. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,6-dinitrobenzoic acid with methane sulfonamide and phosphorus pentachloride. This method provides a good yield but can be costly due to the expensive starting material . Another method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in the presence of a nitrogenous base such as pyridine .
Industrial Production Methods: For industrial production, the method involving 2,5-dichloronitrobenzene is preferred due to the availability and reasonable cost of the starting material. This process is suitable for large-scale production and provides a satisfactory yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride in the presence of hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as stannous chloride or iron in acetic acid are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Reduction Reactions: Reduction of the nitro groups results in the formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-dinitrobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in developing pharmaceutical agents.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dinitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzonitrile: Similar structure but lacks the chloro group.
2-Chloro-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.
4-Chlorobenzonitrile: Lacks the nitro groups.
Uniqueness: 4-Chloro-2,6-dinitrobenzonitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and make it a valuable intermediate in various synthetic processes .
Eigenschaften
IUPAC Name |
4-chloro-2,6-dinitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTLJGQHMXPXCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














